2,4-Dihydroxy-3-nitroquinoline
2,4-Dihydroxy-3-nitroquinoline
Brand Name:
Vulcanchem
CAS No.:
15151-57-2
VCID:
VC20949039
InChI:
InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13)
SMILES:
C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])O
Molecular Formula:
C9H6N2O4
Molecular Weight:
206.15 g/mol
2,4-Dihydroxy-3-nitroquinoline
CAS No.: 15151-57-2
Cat. No.: VC20949039
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15151-57-2 |
|---|---|
| Molecular Formula | C9H6N2O4 |
| Molecular Weight | 206.15 g/mol |
| IUPAC Name | 4-hydroxy-3-nitro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13) |
| Standard InChI Key | SHZUGBYEPDMAPC-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-] |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator